trans Latanoprost
CAS No.: 1235141-39-5
Cat. No.: VC0195028
Molecular Formula: C26H40O5
Molecular Weight: 432.61
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1235141-39-5 |
---|---|
Molecular Formula | C26H40O5 |
Molecular Weight | 432.61 |
IUPAC Name | propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
Standard InChI | InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+/t21-,22-,23-,24+,25-/m1/s1 |
SMILES | CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Appearance | Light Yellow Oil |
Introduction
Chemical Properties and Structure
Trans Latanoprost is characterized by the molecular formula C26H40O5 and a molecular weight of 432.59 g/mol . Its chemical name is propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate, which reflects both its complex structure and the specific stereochemistry that defines this compound .
From a physical perspective, trans Latanoprost appears as a colorless oil that exhibits significant temperature sensitivity, requiring storage at -80°C . Its solubility characteristics show that it is slightly soluble in chloroform and methanol, with limited solubility in other common solvents .
Table 1: Physical and Chemical Properties of Trans Latanoprost
The defining structural feature of trans Latanoprost is the trans configuration of the double bond between carbon atoms 5 and 6, which distinguishes it from Latanoprost. This configuration affects the spatial arrangement of the molecule, potentially influencing its interactions with biological targets and its pharmacological properties. The trans configuration also affects the compound's stability and reactivity, which are important considerations in pharmaceutical formulations.
Research Findings and Comparative Studies
The current state of research specifically focused on trans Latanoprost appears to be limited, with most studies focusing on Latanoprost (the cis isomer) and its effects, uses, and comparisons with other prostaglandin analogs.
Latanoprost has been extensively studied and has demonstrated significant effectiveness in reducing intraocular pressure in patients with glaucoma or ocular hypertension. Multiple clinical trials have shown that a once-daily dose of topical Latanoprost 0.005% is as effective as timolol 0.5% twice daily in treating these conditions . Additionally, Latanoprost has shown enhanced IOP-lowering effects when applied in combination with other antiglaucoma agents .
Table 3: Comparative Studies of Latanoprost with Other Prostaglandin Analogs
Recent innovations in drug delivery systems for Latanoprost, such as the development of HA-latanoprost (a hyaluronic acid-based conjunctival contact-type drug delivery device), demonstrate ongoing advancements in the field . Such developments could potentially be applied to trans Latanoprost in the future, should its therapeutic potential be established.
Research has also shown that preservative-free formulations of Latanoprost have similar efficacy in terms of IOP reduction and better tolerability compared to preparations containing benzalkonium chloride (BAK) . This finding could be relevant for potential future formulations involving trans Latanoprost, as similar tolerability benefits might be expected.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume